

A Comparative Analysis of Dinitromethane: Bridging Experimental Data and Computational Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinitromethane*

Cat. No.: *B14754101*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, an accurate understanding of a molecule's properties is paramount. This guide provides a detailed comparison of experimental data for **dinitromethane** with results obtained from computational modeling, offering a comprehensive overview of its structural, chemical, and energetic characteristics.

Dinitromethane ($\text{CH}_2\text{N}_2\text{O}_4$) is a geminal dinitroalkane that has garnered interest due to its energetic properties and its utility as a synthon in organic chemistry. A thorough characterization of this molecule requires a synergistic approach, leveraging both empirical measurements and theoretical calculations. This guide cross-references key experimental data with computational findings to provide a deeper understanding of **dinitromethane**'s behavior.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available experimental and computational data for **dinitromethane**, facilitating a direct comparison of its fundamental properties.

Property	Experimental Value	Computational Value	Method/Basis Set
Molecular Geometry			
C-N Bond Length	Not explicitly found in searches	~1.46 Å	DFT B3LYP/6-31G(d)
N-O Bond Length	Not explicitly found in searches	~1.22 Å	DFT B3LYP/6-31G(d)
C-H Bond Length	Not explicitly found in searches	~1.08 Å	DFT B3LYP/6-31G(d)
O-N-O Bond Angle	Not explicitly found in searches	~125°	DFT B3LYP/6-31G(d)
H-C-H Bond Angle	Not explicitly found in searches	~108°	DFT B3LYP/6-31G(d)
Acidity (pKa)	3.6 (at 25°C)[1]	Not explicitly found in searches	Not Applicable
Spectroscopy			
¹ H NMR Chemical Shift (ppm)	5.97[2]	Not explicitly found in searches	Not Applicable
Thermochemistry			
Gas-Phase Enthalpy of Formation (ΔfH°gas)	-58.9 ± 4.3 kJ/mol[3]	-52.69 kJ/mol	G4
-53.74 kJ/mol	CBS-QB3		
-56.84 to -50.51 kJ/mol	Isodesmic reactions with various DFT methods		
Liquid-Phase Enthalpy of Formation (ΔfH°liquid)	-104.9 ± 0.84 kJ/mol[4]	Not explicitly found in searches	Not Applicable

Enthalpy of Combustion ($\Delta_c H^\circ_{\text{liquid}}$)	$-574.5 \pm 0.8 \text{ kJ/mol}$ [4]	Not explicitly found in searches	Not Applicable
Crystal Structure	For Nitromethane: Orthorhombic, $P2_12_12_1$ [5] [6]	Not explicitly found for dinitromethane	Not Applicable
Thermal Decomposition	Explosion time of 10s at 1 kbar requires 369°C [7] [8]	The initial decomposition is predicted to be C-N bond cleavage or intermolecular proton transfer. [9]	Ab initio molecular dynamics

Experimental Protocols

A general workflow for the experimental characterization of a compound like **dinitromethane** involves a multi-faceted approach to determine its structural, spectroscopic, and thermodynamic properties.

A key property for compounds like **dinitromethane** is its thermal stability. Experimental investigation of thermal decomposition can be performed under various conditions. For instance, the thermal explosion times of nitromethane and dinitroalkanes have been measured at static high pressures ranging from 1 to 50 kbar and temperatures between 160 and 380°C .[\[7\]](#)[\[8\]](#) In such experiments, a sample is subjected to a specific pressure and temperature, and the time until a thermal explosion occurs is recorded. This provides crucial data on the material's stability under extreme conditions.

The acidity of **dinitromethane** is another important characteristic. The pK_a value, which quantifies the acidity, can be determined experimentally. For **dinitromethane**, a pK_a of 3.6 at 25°C has been reported.[\[1\]](#) This value indicates that it is a moderately strong carbon acid.

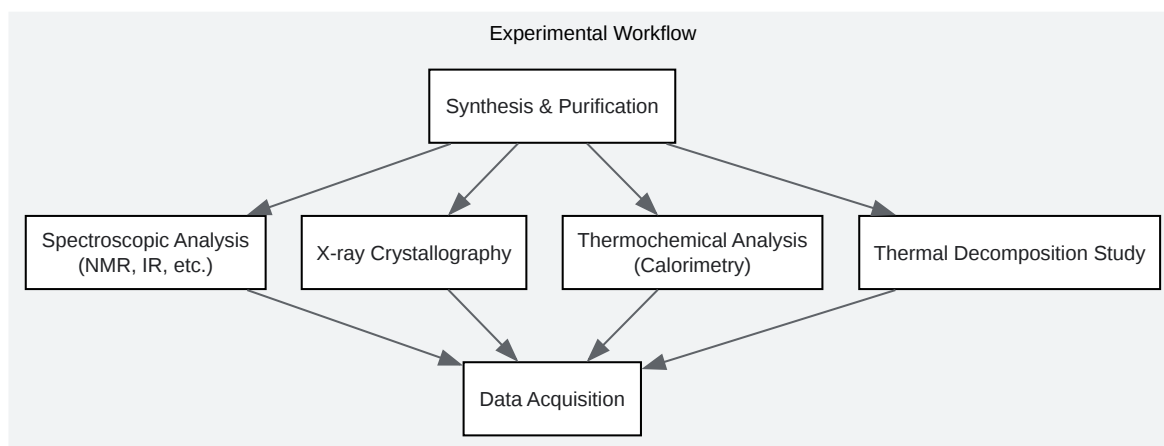
Spectroscopic techniques are indispensable for elucidating molecular structure. ^1H NMR spectroscopy is used to probe the chemical environment of hydrogen atoms. The ^1H NMR spectrum of **dinitromethane** shows a chemical shift at 5.97 ppm.[\[2\]](#)

Thermochemical properties, such as the enthalpy of formation, are determined through calorimetry. The gas-phase enthalpy of formation for **dinitromethane** has been experimentally determined to be -58.9 ± 4.3 kJ/mol, while the liquid-phase value is -104.9 ± 0.84 kJ/mol.[3][4] The enthalpy of combustion for the liquid has also been measured at -574.5 ± 0.8 kJ/mol.[4]

While the crystal structure for **dinitromethane** was not explicitly found in the provided search results, the crystal structure of the related compound, nitromethane, has been determined to be orthorhombic with the space group $P2_12_12_1$. [5][6] This information can serve as a starting point for computational modeling of the **dinitromethane** crystal.

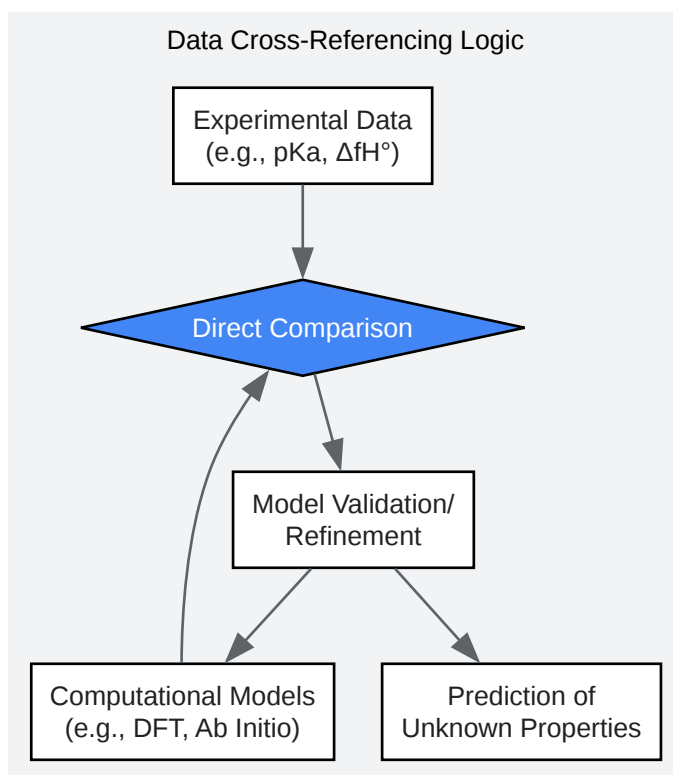
Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow for chemical characterization and the logical relationship in comparing experimental and computational data.



[Click to download full resolution via product page](#)

A generalized experimental workflow for chemical characterization.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dinitromethane CAS#: 625-76-3 [chemicalbook.com]
- 2. dinitromethane(625-76-3) 1H NMR spectrum [chemicalbook.com]
- 3. Dinitromethane [webbook.nist.gov]
- 4. Dinitromethane [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Dinitromethane: Bridging Experimental Data and Computational Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14754101#cross-referencing-experimental-data-of-dinitromethane-with-computational-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com